Product packaging for 7-Chloro-4-methoxyquinolin-3-amine(Cat. No.:CAS No. 81675-02-7)

7-Chloro-4-methoxyquinolin-3-amine

Cat. No.: B3285947
CAS No.: 81675-02-7
M. Wt: 208.64 g/mol
InChI Key: YVBSQWDGLKPSAQ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyquinolin-3-amine (CAS 1203645-08-2) is a substituted quinoline compound of high interest in fine chemical research and development . With the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol, this amine serves as a versatile synthetic intermediate . Suppliers like LEAPChem offer this chemical to support the evolving needs of major pharmaceutical companies, universities, and research institutions in their research and bulk manufacturing activities . The primary value of such specialized chemicals lies in their application as key building blocks in organic synthesis, particularly in the research and development of new active pharmaceutical ingredients (APIs) and other complex molecules . As a multifunctional quinoline scaffold, it provides researchers with reactive sites for further chemical modification, making it valuable for constructing compound libraries for screening or for optimizing lead structures in drug discovery campaigns. This product is intended for laboratory and research purposes only. It is not intended for personal, medicinal, or household use. Researchers should consult the safety data sheet and handle this material in accordance with laboratory best practices, wearing appropriate personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B3285947 7-Chloro-4-methoxyquinolin-3-amine CAS No. 81675-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-10-7-3-2-6(11)4-9(7)13-5-8(10)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSQWDGLKPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Overview of Established Quinoline (B57606) Synthesis Protocols

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. durham.ac.ukclockss.org Its synthesis has been a subject of extensive research for over a century, leading to a variety of robust methods.

Classical Annulation Reactions

The traditional methods for quinoline synthesis are powerful cyclization reactions that form the quinoline ring system from acyclic precursors. These are often named after their developers and remain fundamental in organic synthesis. chemicalbook.comgoogle.com

Skraup Synthesis: This reaction involves the synthesis of quinolines by heating anilines with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). nih.gov

Friedländer Annulation: This method provides a straightforward synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). google.com

Gould-Jacobs Reaction: Starting from an aniline (B41778) and ethyl ethoxymethylenemalonate, this reaction proceeds through an intermediate which is then cyclized at high temperatures to form a 4-hydroxyquinoline-3-carboxylate ester. chemicalbook.comnih.gov This is a particularly relevant method for producing precursors to the target molecule.

Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, this method involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions (thermal or acid-catalyzed cyclization), it can yield either 4-quinolones or 2-quinolones. chemicalbook.comchemicalbook.com

Table 1: Overview of Classical Quinoline Synthesis Reactions
Synthesis NameReactantsKey FeaturesReference(s)
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentHarsh reaction conditions; often uses nitrobenzene corresponding to the starting aniline. nih.gov
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Compound with active methylene groupForms the pyridine ring onto the benzene ring of the amino-substituted precursor. google.com
Gould-Jacobs Reaction Aniline, Ethyl ethoxymethylenemalonateLeads to 4-hydroxyquinoline-3-carboxylic acid esters; cyclization occurs at high temperatures. chemicalbook.comnih.gov
Conrad-Limpach Synthesis Aniline, β-KetoesterCan produce 4-quinolones (thermal cyclization) or 2-quinolones (acid-catalyzed cyclization). chemicalbook.comchemicalbook.com

Modern Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for quinoline synthesis, often employing transition-metal catalysts. These approaches offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions. durham.ac.ukasianpubs.org

Transition Metal-Mediated Synthesis: Catalysts based on palladium, copper, rhodium, and iron are widely used to construct the quinoline core. tandfonline.comasianpubs.org These reactions can involve various strategies, such as cross-coupling reactions and domino processes. asianpubs.org For example, copper-catalyzed one-pot methods have been developed that proceed via C-H functionalization followed by C-N/C-C bond formation. asianpubs.org

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful tool for derivatizing the quinoline ring. durham.ac.ukasianpubs.org This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. Transition metals like rhodium and ruthenium are often employed to achieve regioselective functionalization at various positions of the quinoline N-oxide or related substrates. google.comchemicalbook.com The directing-group-assisted C-H activation is a key strategy for achieving high regioselectivity, particularly for functionalizing the C5 and C8 positions. asianpubs.orgnih.govbiointerfaceresearch.com

Environmentally Benign Synthesis Strategies

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for quinoline synthesis. clockss.orggoogle.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. uni.luprepchem.comnih.gov This technique has been successfully applied to classical reactions like the Skraup synthesis, as well as to modern catalytic processes. google.comnih.gov

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov It has been used for the "click" synthesis of 7-chloroquinoline (B30040) derivatives, offering advantages such as short reaction times and easy work-up procedures. asianpubs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, environmentally friendly conditions (aqueous media, neutral pH, and low temperatures). google.comresearchgate.net While less common for the core quinoline synthesis, biocatalysts are valuable for specific transformations on the quinoline scaffold.

Targeted Synthesis of 7-Chloro-4-methoxyquinolin-3-amine and its Precursors

The synthesis of the specifically substituted this compound requires a multi-step approach where the regioselective introduction of each functional group is carefully planned. The synthesis likely starts from a pre-formed quinoline core or is built using a method that incorporates the substituents during the ring-forming process.

A plausible synthetic route can be envisioned starting from the formation of a key intermediate, 4-chloro-7-methoxy-3-nitroquinoline . prepchem.com The subsequent reduction of the nitro group at the C-3 position would yield the desired amino functionality.

Strategies for Regioselective Halogenation and Alkoxylation of the Quinoline Core

Achieving the desired 7-chloro-4-methoxy substitution pattern is a critical challenge.

Regioselective Halogenation: The introduction of a chlorine atom at the C-7 position can be accomplished during the initial quinoline synthesis. For instance, starting a Gould-Jacobs or Conrad-Limpach synthesis with m-chloroaniline will typically lead to a 7-chloro-substituted quinoline product. nih.gov Post-synthesis halogenation is also possible, though controlling regioselectivity can be challenging. Metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the regioselective C5-halogenation of 8-substituted quinolines. researchgate.netresearchgate.net

Regioselective Alkoxylation: The methoxy (B1213986) group at C-4 can be introduced by several methods. A common strategy involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 4-position. Therefore, an intermediate like 4,7-dichloroquinoline (B193633) is a valuable precursor. researchgate.net The reaction of 4,7-dichloroquinoline with sodium methoxide (B1231860) would selectively replace the more reactive C-4 chlorine. asianpubs.org Alternatively, a 4-hydroxyquinoline (B1666331) (a quinolone), often obtained from a Gould-Jacobs or Conrad-Limpach synthesis, can be converted to the 4-chloro derivative using a reagent like phosphorus oxychloride (POCl₃). asianpubs.org This 4-chloro intermediate can then be reacted with sodium methoxide to install the 4-methoxy group.

Table 2: Key Intermediates and Synthetic Transformations
Intermediate/ProductPrecursor(s)Reagents/ConditionsTransformationReference(s)
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate m-Chloroaniline, Diethyl malonateHeat, cyclization in paraffin (B1166041) oilGould-Jacobs Reaction nih.gov
7-Chloro-4-hydroxy-2-quinolone-3-carboxylate Ethyl 2-amino-4-chlorobenzoate, Diethyl malonateSodium ethoxide, DMSO, refluxCyclization chemicalbook.com
4-Chloro-7-methoxyquinoline (B1631688) 7-Methoxyquinolin-4(1H)-onePOCl₃, heatChlorination asianpubs.org
4-Phenoxy-7-chloroquinoline derivatives 4,7-Dichloroquinoline, PhenolsK₂CO₃, DMFNucleophilic Aromatic Substitution (SNAr) researchgate.net
4-chloro-7-methoxy-3-nitroquinoline Not specifiedNot specifiedAdvanced intermediate prepchem.com
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide 4,7-Dichloroquinoline1. m-CPBA 2. Ph-C≡N, H₂SO₄ 3. Morpholine, K₂CO₃N-oxidation, C2-amidation, C4-amination

Introduction of the Amino Group at Specific Positions

Introducing an amino group at the C-3 position of the quinoline ring is a non-trivial transformation.

Reduction of a Nitro Group: The most direct route to the 3-amino group is the reduction of a 3-nitroquinoline (B96883) precursor. The intermediate 4-chloro-7-methoxy-3-nitroquinoline is ideal for this purpose. prepchem.com The nitro group can be reduced to an amine using various standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., SnCl₂, Fe, or Zn in HCl). google.com

From a Carboxylic Acid Derivative: If the synthesis proceeds through a 7-chloro-4-methoxyquinoline-3-carboxylic acid intermediate, the amino group can be installed via rearrangement reactions. The carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, followed by hydrolysis to yield the 3-aminoquinoline (B160951).

A plausible pathway to the target compound is summarized below:

Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one. This can be achieved via a Conrad-Limpach or Gould-Jacobs reaction starting from m-anisidine.

Step 2: Chlorination at C-4. The quinolone from Step 1 is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-7-methoxyquinoline. asianpubs.org

Step 3: Nitration at C-3. The resulting 4-chloro-7-methoxyquinoline is subjected to nitration conditions to introduce a nitro group at the electron-deficient C-3 position, affording 4-chloro-7-methoxy-3-nitroquinoline. prepchem.com

Step 4: Reduction of the Nitro Group. The 3-nitro group is then reduced to a 3-amino group using a suitable reducing agent, which should be chosen carefully to avoid affecting the chloro-substituent. Catalytic hydrogenation under controlled conditions or chemical reduction would be suitable.

Step 5 (Alternative order): It is also conceivable to first reduce the nitro group of an intermediate like 7-chloro-4-hydroxy-3-nitroquinoline (B1582105) and then perform the methoxylation step. The specific sequence of steps would depend on the compatibility of the functional groups with the reaction conditions at each stage.

This systematic approach, combining classical ring-forming reactions with modern functional group interconversions, provides a clear path to the synthesis of the highly substituted target molecule, this compound.

Multi-Step Synthetic Sequences and Yield Optimization

A common strategy begins with a pre-functionalized quinolin-4-one. For instance, the synthesis might start from 7-methoxyquinolin-4(1H)-one. This precursor undergoes chlorination to introduce the chloro group at the 4-position. A subsequent step involves the introduction of a nitro group at the 3-position, which is then reduced to the target 3-amino group.

Key steps and their reported yields in analogous systems include:

Chlorination of the 4-Position : The conversion of a quinolin-4-one to a 4-chloroquinoline (B167314) is a crucial step. The use of phosphorus oxychloride (POCl₃) is a standard method. For example, the reaction of 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride has been reported to produce 4-Chloro-7-methoxyquinoline with a high yield of 88%. chemicalbook.com

Nitration and Reduction : Introducing the amine at the 3-position often proceeds via a nitro intermediate. Following the installation of the 4-methoxy group, nitration would be directed to the 3-position. The subsequent reduction of the nitro group to an amine is a high-yielding transformation. For instance, the reduction of a related nitro-quinazolin scaffold using Raney nickel as a catalyst in tetrahydrofuran (B95107) (THF) has been shown to achieve a near-quantitative yield of 99%. chemicalbook.com

Direct Amination : In some synthetic strategies, an amino group is introduced via nucleophilic aromatic substitution (SNAr). For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline involves a final amination step using morpholine, which proceeds effectively. researchgate.net While this example involves substitution at the 4-position, it highlights a relevant transformation type for quinoline systems.

The optimization of these multi-step sequences involves careful selection of reagents, solvents, reaction temperatures, and times to maximize the yield and minimize the formation of by-products at each stage.

Table 1: Illustrative Yields in Multi-Step Synthesis of Substituted Quinolines

StepTransformation ExampleReagents/ConditionsReported Yield (%)Reference
1 7-methoxyquinolin-4(1H)-one → 4-Chloro-7-methoxyquinolinePhosphorus oxychloride, Heat88% chemicalbook.com
2 (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine → N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamineRaney Nickel, H₂, THF99% chemicalbook.com
3 4,7-dichloroquinoline → 4,7-dichloroquinoline 1-oxidem-CPBA, CHCl₃81% researchgate.net
4 7-chloroquinoline + hydroxyalkylthiols → 7-Chloro-(4-thioalkylquinoline) derivativesTriethylamine, Ethanol, Reflux52-65% mdpi.com

Advanced Purification and Isolation Techniques for Quinoline Derivatives

The isolation of pure quinoline derivatives from complex reaction mixtures is critical for their characterization and subsequent use. A variety of advanced purification techniques are employed, often in combination, to achieve high levels of purity. mdpi.comnih.gov

Recrystallization and Solvent-Based Purification: A primary method for purifying solid quinoline derivatives is recrystallization. This technique relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures. A patent for purifying a quinolinecarboxylic acid derivative describes a method of heating the crude product in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by cooling to precipitate purified crystals. This process has been shown to increase purity to over 98%. google.com The final compounds in the synthesis of certain 7-chloro-(4-thioalkylquinoline) derivatives were also purified by recrystallization, yielding products with moderate to excellent purity (51–94%). mdpi.com

Chromatographic Methods: Column chromatography is a versatile and widely used technique for the purification of quinoline derivatives.

Flash Chromatography: This method is often used for routine purification. For example, the product of a reaction to form a substituted quinazoline (B50416) was purified using flash chromatography with a mobile phase of 0-4% methanol (B129727) in chloroform. chemicalbook.com

Automated Reversed-Phase Column Chromatography: For achieving very high purity, automated systems are employed. This technique was used to isolate piperidine-quinoline analogues with a purity greater than 95%, as determined by ¹H NMR and LC-MS analysis. nih.gov However, it is noteworthy that in some cases, both normal and reversed-phase column chromatography can lead to product degradation, necessitating careful selection of the stationary and mobile phases. nih.gov

Purification via Salt Formation: An alternative strategy for purifying basic quinoline compounds involves their conversion into salts. This method can facilitate purification by crystallization, as the salts often have more favorable crystalline properties than the free base. Quinoline itself can be purified by forming its hydrochloride or picrate (B76445) salt, which is then crystallized. lookchem.com The pure quinoline is subsequently liberated by neutralization. lookchem.com

Adsorption Chromatography: This technique can be used to remove specific impurities. In one method, after conversion to a picrate salt and dissolution in DMSO, the solution is passed through a column of basic alumina (B75360), which adsorbs the picric acid, allowing the free base to be collected in the effluent. lookchem.com

Table 2: Purification Techniques for Quinoline Derivatives

TechniqueDetailsApplication ExampleAchieved PurityReference
Recrystallization/Precipitation Heating in DMF or DMSO, followed by cooling and filtration.Purification of a 6-fluoro-1-methyl...quinoline-3-carboxylic acid.>98% google.com
Column Chromatography Recrystallization or column chromatography.Isolation of 7-chloro-(4-thioalkylquinoline) derivatives.51-94% (yield) mdpi.com
Flash Chromatography Silica gel column with a gradient of methanol in chloroform.Purification of 4-Azepan-1-yl-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide.Not specified, but sufficient for subsequent steps. chemicalbook.com
Automated Reversed-Phase Chromatography Automated system for high-throughput purification.Isolation of piperidine-quinoline analogues.>95% nih.gov
Salt Formation Conversion to hydrochloride or picrate salt, followed by crystallization and regeneration of the free base.Purification of Quinoline.Not specified, but a standard high-purity method. lookchem.com
Adsorption Chromatography Use of basic alumina to adsorb picric acid from a DMSO solution.Removal of picric acid after purification via picrate salt formation.Not specified, but effective for impurity removal. lookchem.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A full suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the 7-Chloro-4-methoxyquinolin-3-amine molecule.

¹H NMR: This experiment would identify the chemical environment of each hydrogen atom. The expected spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about neighboring protons.

¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., aromatic, aliphatic, attached to heteroatoms).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR signals.

2D NMR (HSQC and HMBC):

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. This would confirm the substitution pattern on the quinoline ring, for instance, by showing correlations between protons on the benzene (B151609) ring portion and carbons in the pyridine (B92270) ring portion.

Despite the utility of these techniques, specific ¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC spectral data for this compound have not been found in the reviewed scientific literature. The generation of a data table for these findings is therefore not possible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of this compound by generating a protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound, confirming the presence of chlorine and nitrogen atoms. Analysis of the isotopic pattern for the molecular ion would be characteristic for a chlorine-containing compound.

A detailed search for ESI-MS or HRMS data for this compound did not yield specific experimental results. Consequently, a data table detailing its molecular weight and fragmentation pattern cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine (NH₂) group.

C-H stretching: Aromatic and aliphatic (methoxy) C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring and quinoline C=C and C=N bonds would show absorptions in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O bond of the methoxy group would have a characteristic absorption, typically in the 1000-1300 cm⁻¹ range.

C-Cl stretching: A band in the fingerprint region, usually below 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Specific experimental IR spectra for this compound are not available in the public domain. Therefore, a data table of its characteristic IR absorption bands cannot be compiled.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Bond lengths and angles: Confirming the molecular geometry.

Conformation: The spatial arrangement of the atoms.

Planarity: The planarity of the quinoline ring system.

Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the amine group) and other non-covalent interactions that dictate the crystal packing.

There are no published reports detailing the single-crystal X-ray structure of this compound. As a result, crystallographic data such as unit cell dimensions, space group, and key intermolecular interactions are not available.

Chemical Reactivity and Derivatization Potential

Functional Group Interconversions on the Quinoline (B57606) Core

The strategic modification of the existing functional groups on the 7-Chloro-4-methoxyquinolin-3-amine core is a key strategy for generating new chemical entities with potentially enhanced properties.

The amino group at the C3 position is a versatile handle for various chemical transformations. As a nucleophile, it can readily participate in reactions such as acylation, alkylation, and arylation.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of substituents, which can influence the compound's physical and biological properties.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This introduces alkyl chains that can modulate the lipophilicity and steric profile of the molecule.

Arylation: The amino group can also undergo arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This allows for the introduction of various aromatic and heteroaromatic rings, significantly expanding the chemical space of the derivatives.

The reactivity of the amino group is a fundamental aspect of its utility in synthetic chemistry, providing a straightforward method for creating diverse libraries of compounds. msu.edu

The methoxy (B1213986) group at the C4 position can also be a site for chemical modification, although it is generally less reactive than the amino group.

Demethylation: A key transformation of the methoxy group is its demethylation to the corresponding hydroxyl group. This is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting 4-hydroxyquinoline (B1666331) derivative can then serve as a precursor for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions. The presence of the hydroxyl group can also introduce new hydrogen bonding capabilities, which can be important for biological activity.

The chloro group at the C7 position is a key site for introducing structural diversity through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com The electron-withdrawing nature of the quinoline nitrogen atom activates the chloro-substituted ring towards nucleophilic attack. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The C7-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. mdpi.comscispace.com These reactions are often facilitated by the presence of electron-withdrawing groups on the quinoline ring and can be catalyzed by acids or bases. researchgate.net For instance, reaction with amines leads to the formation of 7-aminoquinoline (B1265446) derivatives, while reaction with alkoxides yields 7-alkoxyquinolines. tandfonline.com The mechanism of these reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer-like intermediate, although concerted mechanisms have also been proposed. nih.gov

Cross-Coupling Reactions: The C7-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the C7 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. durham.ac.uk

Table 1: Examples of Reactions at the Chloro Position of Chloroquinolines
Reaction TypeReagents and ConditionsProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, Thiols7-Amino/Alkoxy/Thio-quinolines mdpi.comscispace.comtandfonline.com
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, base7-Aryl/Heteroaryl-quinolines nih.gov
Heck CouplingAlkenes, Pd catalyst, base7-Alkenyl-quinolines durham.ac.uk
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base7-Alkynyl-quinolines rsc.org
Buchwald-Hartwig AminationAmines, Pd catalyst, base7-Amino-quinolines nih.gov

Synthesis of Analogues and Hybrid Structures Incorporating this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, including analogues and hybrid structures with potential therapeutic applications. researchgate.netnih.govnih.gov

A common strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold can be linked to other molecular fragments through various linker chemistries.

Linker Attachment: Linkers can be attached to the amino group, the hydroxyl group (after demethylation of the methoxy group), or to a substituent introduced at the C7 position. The choice of linker depends on the desired length, flexibility, and chemical properties. Common linkers include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and peptide fragments.

Scaffold Hybridization: The this compound scaffold has been hybridized with various other heterocyclic systems, such as quinazolines, triazoles, and morpholines, to generate novel chemical entities. tandfonline.comresearchgate.netnih.govresearchgate.net For example, the amino group can be used to form a urea (B33335) or thiourea (B124793) linkage with another amine-containing scaffold. nih.gov

The introduction of different substituents at various positions of the this compound scaffold can have a significant impact on the molecule's chemical properties and stability. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

While specific quantum chemical calculations for 7-Chloro-4-methoxyquinolin-3-amine are not extensively documented in publicly available literature, the electronic properties of the closely related 4-aminoquinoline (B48711) and 7-chloroquinoline (B30040) scaffolds have been the subject of numerous theoretical studies. These investigations, often employing Density Functional Theory (DFT), provide a foundational understanding of the electron distribution and reactivity of the core quinoline (B57606) ring system.

Theoretical calculations on similar quinoline derivatives have been used to determine key quantum chemical descriptors that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively, while the energy gap provides a measure of its chemical stability and reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular docking studies on 7-chloro-4-aminoquinoline analogues have been instrumental in elucidating their binding modes with various enzymes, including Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and shikimate kinase, which are crucial for the parasite's survival. bohrium.comresearchgate.net These studies have consistently shown that the 7-chloroquinoline scaffold plays a pivotal role in anchoring the ligand within the active site of the target protein. bohrium.com The interactions are often characterized by hydrogen bonds between the quinoline nitrogen and amino/hydroxyl groups of the ligand with key amino acid residues in the binding pocket, as well as pi-pi stacking interactions between the aromatic quinoline ring and aromatic residues of the enzyme. researchgate.netscielo.br

For this compound, it can be hypothesized that the 7-chloroquinoline core would serve as the primary binding motif. The 3-amino group could form crucial hydrogen bonds with the target, while the 4-methoxy group might influence the compound's conformation and solubility within the binding pocket. Molecular dynamics simulations, which simulate the movement of atoms over time, could further refine this static picture by revealing the stability of the ligand-protein complex, the flexibility of the ligand, and the key residues involved in maintaining the binding interaction. ijnc.irgithub.iorsc.org Such simulations can provide a more realistic representation of the dynamic nature of molecular recognition. github.io

In Silico Predictions of Molecular Recognition, Binding Modes, and Physicochemical Parameters

In the absence of extensive experimental data, in silico methods provide a rapid and cost-effective way to predict the physicochemical properties and potential biological activity of a compound. These predictions are crucial in the early stages of drug discovery for prioritizing candidates for synthesis and further testing. nih.govnih.govacgpubs.orgresearchgate.net

Lipinski's Descriptors and Drug-Likeness:

Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a molecule based on simple physicochemical parameters. These parameters are associated with oral bioavailability. For this compound, the calculated descriptors are presented in the table below.

DescriptorValueRule of Five Compliance
Molecular Weight208.64 g/mol < 500
LogP (octanol-water partition coefficient)~2.5-3.0 (estimated)< 5
Hydrogen Bond Donors1 (from the amino group)< 5
Hydrogen Bond Acceptors3 (quinoline nitrogen, methoxy (B1213986) oxygen, amino nitrogen)< 10

As the table indicates, this compound adheres to all of Lipinski's rules, suggesting it possesses drug-like physicochemical properties and has a higher probability of being orally bioavailable.

ADME Predictions:

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the fate of a drug in the body. In silico ADME predictions for various 4-aminoquinoline derivatives have been reported in the literature, providing a basis for estimating the properties of this compound. nih.govacgpubs.orgresearchgate.net For instance, studies on similar compounds suggest that the quinoline core can be metabolized by cytochrome P450 enzymes. The specific metabolic pathways and the rate of metabolism would be influenced by the substituents on the quinoline ring. The predicted cell permeability and potential for blood-brain barrier penetration are also important parameters that can be estimated using computational models.

Structure-Based Design Principles for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, and decades of research have established key structure-activity relationships (SAR) that guide the design of new derivatives with improved potency and selectivity. youtube.comnih.gov These principles are directly applicable to the design of novel compounds based on the this compound core.

The 7-chloro substituent is a well-established pharmacophore in many antimalarial 4-aminoquinolines, and its presence is often crucial for activity against resistant strains of Plasmodium falciparum. youtube.com Modifications at the 4-position have been extensively explored to modulate activity and overcome resistance. The introduction of a methoxy group, as in the title compound, is a common strategy to alter the electronic properties and steric bulk at this position.

The amino group at the 3-position offers a versatile handle for further derivatization. Structure-based design approaches would involve modifying this group to introduce functionalities that can form specific interactions with a target enzyme. nih.govnih.gov For example, appending side chains that can form additional hydrogen bonds or hydrophobic interactions within the active site could enhance binding affinity and selectivity. Hybrid molecules, where the 3-amino group is linked to another pharmacophore, represent a promising strategy to develop dual-action agents. nih.gov

Molecular docking and other computational techniques are central to modern structure-based drug design. bohrium.comresearchgate.netscielo.br By visualizing the binding mode of this compound within a target's active site, medicinal chemists can rationally design modifications to optimize its interactions and, consequently, its biological activity.

Exploration of Biological Interactions and Mechanistic Insights Non Clinical Focus

Cellular Level Effects and Biological Phenotypes In Vitro

Modulation of Cellular Growth and Viability in Defined Cell LinesDirect experimental data on the modulation of cellular growth and viability by 7-Chloro-4-methoxyquinolin-3-amine in specific cell lines is not available. The antiproliferative and cytotoxic activities of various 7-chloro-4-aminoquinoline derivatives have been evaluated against a range of human cancer cell lines.mdpi.comnih.govnih.govFor example, hybrid compounds incorporating the 7-chloro-4-aminoquinoline nucleus have demonstrated significant cytostatic activity against panels of human cancer cell lines, with GI₅₀ values in the micromolar to nanomolar range.nih.govStudies on 7-chloro-(4-thioalkylquinoline) derivatives have also shown cytotoxicity against various cancer cell lines, with activity dependent on the specific substitutions.mdpi.com

Interactive Table: Cytotoxicity of Selected 7-Chloro-4-Aminoquinoline Derivatives (Data for related compounds)

Compound Type Cell Line Activity (GI₅₀) Reference
7-chloro-4-aminoquinoline-pyrazoline hybrid Varies (NCI-60) 0.05 - 0.95 µM nih.gov
7-chloro-4-aminoquinoline-benzimidazole hybrid CCRF-CEM 0.4 - 8 µM mdpi.com
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB468 8.73 µM nih.gov

Note: The data in this table is for derivative compounds and NOT for this compound. It is provided for contextual understanding of the chemical class.

Structure-Biological Activity Correlation Studies (Focused on Molecular and Cellular Interactions)

The 7-chloroquinoline (B30040) framework is a well-established pharmacophore, forming the structural basis of numerous compounds with a broad spectrum of biological activities. The specific placement and nature of substituents on this quinoline (B57606) core are critical in determining the molecule's interactions at the cellular and molecular level, thereby influencing its biological effects. The analysis of derivatives of the 7-chloroquinoline scaffold reveals key insights into the structural requirements for various biological activities.

The presence of a chlorine atom at the 7-position of the quinoline ring is a recurring feature in many biologically active molecules. This electron-withdrawing group has been shown to be crucial for the antiplasmodial activity of 4-aminoquinolines. researchgate.netnih.gov Studies on a series of 4-aminoquinoline (B48711) derivatives have demonstrated that electron-withdrawing substituents at the 7-position enhance activity. nih.gov This is believed to be linked to the ability of these groups to lower the pKa of the quinoline ring nitrogen, which plays a role in the drug's accumulation in the acidic food vacuole of the malaria parasite. nih.gov In the context of anticancer activity, the 7-chloro group is also considered important for the potency of many quinoline-based agents. pharmacy180.com

Modifications at the 4-position of the 7-chloroquinoline ring have been extensively explored to modulate biological activity. In a study of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom at the C-4 position, along with the length of the carbon spacer and the nature of substituents on a terminal benzoate (B1203000) moiety, significantly impacted cytotoxicity against cancer cell lines. nih.gov For instance, derivatives with a higher oxidation state of the sulfur and nitrogen atoms generally exhibited higher cytotoxicity. nih.gov The substitution of the 4-amino group with a sulfur-containing moiety was explored to create novel anticancer agents, with some showing more effective antiproliferative activities than chloroquine (B1663885) in a cancer-specific manner. nih.gov

The introduction of various heterocyclic rings at the 4-position of the quinoline system has also been shown to significantly influence biological effects. For example, the incorporation of a thioxopyrimidinone ring at this position in a 7-chloroquinoline derivative resulted in notable antimalarial activity. tandfonline.comsemanticscholar.org

The position of the amino group on the quinoline ring is another critical determinant of biological activity. While 4-aminoquinolines are well-known, 3-aminoquinoline (B160951) derivatives also exhibit a range of biological properties. Studies on chloroacetamide derivatives of 3-aminoquinoline have shown that the position of substituents on an attached phenyl ring influences their effectiveness against various microbial strains. researchgate.net

The antiproliferative activity of 7-chloroquinoline derivatives has been evaluated against various cancer cell lines. The tables below present findings from studies on different series of these compounds.

CompoundModificationCell LineIC50 (µM)Source
Compound 27-chloroquinoline with amination at C4 and a substituent on the amino groupP. falciparum35.29 tandfonline.comresearchgate.net
Compound 37-chloroquinoline with amination at C4 and a substituent on the amino groupP. falciparum25.37 tandfonline.comresearchgate.net
Compound 37-chloroquinoline with amination at C4 and a substituent on the amino groupHCT-11623.39 tandfonline.com
Compound 67-chloroquinoline with amination at C4 and a substituent on the amino groupHCT-11627.26 tandfonline.com
Compound 97-chloroquinoline with a thioxopyrimidinone ring at C4P. falciparum11.92 tandfonline.comsemanticscholar.orgresearchgate.net
Compound 97-chloroquinoline with a thioxopyrimidinone ring at C4HCT-11621.41 tandfonline.com
CompoundModificationCell LineIC50 (µg/ml)Source
Compound 21-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanoneA549-Raw44.34 nih.gov
Compound 21-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanonelovo28.82 nih.gov
Compound 77-chloroquinoline with a benzenesulfonamide (B165840) moietyHela> DCF nih.gov
Compound 177-chloroquinoline with a benzenesulfonamide moietyHela30.92 nih.gov
Compound 177-chloroquinoline with a benzenesulfonamide moietyMDA-MB23126.54 nih.gov

In a study of novel 7-chloroquinoline derivatives carrying a biologically active benzenesulfonamide moiety, the conversion of 4,7-dichloroquinoline (B193633) to 1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanone enhanced anticancer activity against several cell lines. nih.gov Further modifications of this structure led to compounds with varying degrees of potency, with some exhibiting greater activity than the reference drug, 2′,7′-dichlorofluorescein (DCF). nih.gov

Collectively, these studies underscore the intricate relationship between the chemical structure of 7-chloroquinoline derivatives and their interactions at the molecular and cellular levels. The strategic placement of substituents and the introduction of diverse functional groups are key to modulating their biological profiles.

Emerging Applications in Chemical Biology and Material Science

Development as Molecular Probes for Biological Systems

The development of fluorescent molecular probes is crucial for visualizing and understanding complex biological processes. Aminoquinoline derivatives have been extensively explored as fluorophores for the development of chemosensors, particularly for detecting metal ions like Zn²⁺. nih.gov The 8-aminoquinoline (B160924) scaffold, for instance, has been a popular choice for designing fluorescent sensors for environmental and biological applications. nih.gov While direct studies on 7-Chloro-4-methoxyquinolin-3-amine are limited, the inherent fluorescence of the aminoquinoline core suggests its potential as a molecular probe.

The photophysical properties of aminoquinolines are often sensitive to the local environment, a phenomenon known as solvatochromism. nih.govresearchgate.net This sensitivity, characterized by shifts in absorption and emission spectra with changes in solvent polarity, is a desirable feature for a molecular probe. For example, the spectral behavior of 6-aminoquinoline (B144246) has been shown to exhibit solvatochromism, with an increase in Stokes shift corresponding to an increase in solvent polarity, indicating a more polarized excited state. nih.govresearchgate.net This property could be exploited to probe the polarity of microenvironments within biological systems, such as protein binding sites or cellular membranes.

The amino group at the 3-position of this compound can act as a recognition site for target analytes. For instance, amide derivatives of 8-aminoquinoline have been shown to selectively bind to metal ions like Zn²⁺ and Cd²⁺, resulting in a fluorescence enhancement. cumbria.ac.uk Similarly, the amino group of this compound could be functionalized to create specific receptors for various biological molecules, leading to "turn-on" or "turn-off" fluorescent responses upon binding.

Table 1: Potential Photophysical Properties of this compound as a Molecular Probe (Inferred from Related Aminoquinolines)

PropertyPotential CharacteristicRationale based on Analogous Compounds
Fluorescence Likely to be fluorescentThe aminoquinoline core is a known fluorophore. nih.govnih.gov
Solvatochromism Expected to exhibit solvatochromic shiftsAminoquinolines show changes in fluorescence with solvent polarity. nih.govresearchgate.net
Sensing Mechanism Potential for "turn-on" or "turn-off" fluorescenceThe amino group can be modified to act as a binding site for analytes, modulating fluorescence. cumbria.ac.uk
Excitation Wavelength Likely in the UV-A or violet regionQuinoline (B57606) derivatives often absorb in this range. scielo.br
Emission Wavelength Expected in the blue to green regionThe emission of aminoquinolines can be tuned by substituents. nih.gov

Potential as Components in Functional Materials (e.g., Photoactive, Electroactive Materials, Fluorescent Tags)

The unique electronic properties of quinoline derivatives also make them attractive candidates for the development of functional organic materials. These materials have applications in various technologies, including organic light-emitting diodes (OLEDs) and photovoltaics. indexacademicdocs.orgresearchgate.netnih.gov

Photoactive and Electroactive Materials:

Quinoline-based materials have been investigated for their use in OLEDs as both emitting and electron-transporting layers. researchgate.netresearchgate.net The quinoline core can be readily functionalized to tune its electronic and photophysical properties. For example, the introduction of different substituents on the pyrazolo[3,4-b]quinolines scaffold has been shown to affect the emission color in OLED devices. acs.org The combination of the electron-donating amino and methoxy (B1213986) groups with the electron-withdrawing chloro group in this compound could lead to a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT), which are desirable properties for electroluminescent materials. nih.govresearchgate.net

The general class of quinoline derivatives has shown promise in third-generation photovoltaics due to their photoactive nature, chemical stability, and solubility in organic solvents. nih.gov While specific data for this compound is not available, its structural features suggest it could be explored as a component in dye-sensitized solar cells or organic solar cells.

Fluorescent Tags:

The inherent fluorescence of the aminoquinoline scaffold makes this compound a potential candidate for use as a fluorescent tag. nih.gov Fluorescent tags are essential tools in molecular biology for labeling and tracking biomolecules such as proteins and nucleic acids. The amino group provides a convenient handle for covalent attachment to these biomolecules. The photostability and quantum yield of the fluorescence would be critical parameters to evaluate for this application. The chloro and methoxy substituents could potentially enhance these properties compared to the parent 3-aminoquinoline (B160951).

Table 2: Potential Applications of this compound in Functional Materials (Inferred from Related Quinoline Derivatives)

Application AreaPotential RoleRationale based on Analogous Compounds
Organic Light-Emitting Diodes (OLEDs) Emitting layer material, Electron-transporting materialQuinoline derivatives are used in OLEDs due to their electroluminescence and electron-transporting properties. researchgate.netresearchgate.net
Organic Photovoltaics (OPVs) Photoactive material in the active layerQuinoline derivatives are being explored for their photoactive properties in solar cells. nih.gov
Fluorescent Tags Covalent labeling of biomoleculesThe amino group allows for conjugation to biomolecules, and the quinoline core provides the fluorescent signal. nih.gov

Future Directions and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes for Quinoline (B57606) Scaffolds

The synthesis of quinoline derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgresearchgate.net However, these methods often require harsh conditions, expensive starting materials, and can generate significant chemical waste. acs.orgtandfonline.com The future of quinoline synthesis is trending towards greener, more sustainable approaches that prioritize efficiency and environmental responsibility. researchgate.netresearchgate.net

Key areas of development include:

Catalysis: The use of novel catalysts is a major focus. This includes single-atom iron catalysts for acceptorless dehydrogenative coupling, which have shown high efficiency in quinoline synthesis. organic-chemistry.org Copper-catalyzed cascade reactions and the use of nanocatalysts like titanium dioxide are also being explored to enable reactions under milder, more environmentally friendly conditions. tandfonline.comorganic-chemistry.org

Green Solvents: A shift away from traditional organic solvents towards greener alternatives like water, ethanol-water mixtures, and aqueous polyethylene (B3416737) glycol (PEG-400) is a significant trend. tandfonline.com

Energy Sources: Microwave-assisted synthesis is being increasingly adopted to accelerate reaction times and improve yields, often in solvent-free conditions. researchgate.net

Continuous Flow Chemistry: The use of continuous flow reactors for reactions such as the magnesiation of 7-chloroquinolines allows for safer, more scalable production with better control over reaction parameters. durham.ac.uk

These modern synthetic strategies aim to make the production of quinoline scaffolds, including that of 7-Chloro-4-methoxyquinolin-3-amine, more economically viable and environmentally sustainable. acs.org

Advanced Mechanistic Investigations at the Atomic and Molecular Level

A deeper understanding of the reaction mechanisms underlying quinoline synthesis is crucial for the rational design of new synthetic routes and for predicting the properties of novel derivatives. While classical mechanistic studies have provided a foundational understanding, modern techniques are enabling investigations at an unprecedented level of detail.

Future research in this area will likely involve:

Computational Chemistry: Density Functional Theory (DFT) calculations are being used to elucidate reaction pathways, predict the stability of intermediates, and understand the electronic properties of quinoline derivatives. rsc.org These computational models can help to refine existing synthetic methods and guide the development of new ones.

Spectroscopic Techniques: Advanced spectroscopic methods, in conjunction with computational analysis, can provide detailed insights into the structure and bonding of quinoline compounds and their interactions with other molecules.

Isotope Labeling Studies: Cross-over experiments using isotopically labeled starting materials, such as 13C-labeled ketones, have been instrumental in probing the fragmentation-recombination mechanism of the Skraup-Doebner-Von Miller synthesis. nih.govwebsite-files.com Further application of these techniques to other quinoline syntheses will continue to refine our mechanistic understanding.

By combining these advanced experimental and computational approaches, chemists can gain a more complete picture of the factors that govern the formation and reactivity of quinoline scaffolds.

Expansion of Chemical Space through Rational Derivatization and Scaffold Hybridization

The core structure of this compound provides a versatile platform for the creation of new molecules with tailored properties. The strategic modification of this scaffold through derivatization and hybridization is a key avenue for future research.

Rational Derivatization: This involves the targeted introduction of different functional groups onto the quinoline ring system to modulate its electronic, steric, and pharmacokinetic properties. For example, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been explored to create compounds with novel biological activities. nih.gov The development of generative pre-trained transformers and other AI-driven models is also accelerating the exploration of vast chemical spaces for de novo drug design. biorxiv.org

Scaffold Hybridization: This approach involves combining the quinoline core with other pharmacologically relevant scaffolds to create hybrid molecules with potentially synergistic or novel activities. The principle of molecular hybridization has been used to design and synthesize 7-chloroquinoline (B30040) derivatives coupled with other heterocyclic systems. researchgate.net

The goal of these efforts is to expand the accessible chemical space around the this compound core, leading to the discovery of new compounds with enhanced or entirely new functionalities. researchgate.netnih.gov

Exploration of New Chemical Biology Tools and Probe Development

The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of chemical biology tools, such as fluorescent probes. crimsonpublishers.com These tools are invaluable for visualizing and studying biological processes in real-time.

Future research in this area will focus on:

Rational Design of Probes: By strategically modifying the quinoline scaffold, it is possible to create probes that respond to specific biological analytes or changes in the cellular environment, such as pH or the presence of metal ions like zinc. rsc.orgnih.govacs.org The modular design of quinoline-based probes allows for the fine-tuning of their photophysical properties for specific applications. nih.gov

Bioimaging Applications: Quinoline-based fluorescent probes are being developed for a wide range of bioimaging applications, including the selective detection of organelles like lipid droplets and the monitoring of intracellular ion concentrations. crimsonpublishers.comnanobioletters.com

Mechanism-Based Probes: There is a growing interest in developing probes that not only report on the presence of a target but also provide information about its activity or mechanism of action. Quinoline derivatives are being investigated for their potential to act as inhibitors of specific biological pathways, such as the NLRP3 inflammasome, which could be leveraged in the design of mechanism-based probes. nih.gov

The development of new chemical biology tools based on the this compound scaffold holds great promise for advancing our understanding of complex biological systems.

Q & A

Basic: What are the optimal synthetic routes for 7-Chloro-4-methoxyquinolin-3-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

  • Ring-closing metathesis (RCM): A key step to construct the quinoline core, using Grubbs catalysts (e.g., second-generation) in dichloromethane at 50°C .
  • Functionalization: Introduction of chloro and methoxy groups via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents like THF and bases such as triethylamine .
  • Purification: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical, as demonstrated in analogous quinoline derivatives .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are indispensable for confirming molecular structure, particularly for distinguishing methoxy (-OCH3_3) and amine (-NH2_2) groups. Studies on similar compounds highlight the importance of chemical shifts in the aromatic region (δ 6.5–8.5 ppm) .
  • HPLC-MS: Validates purity and molecular weight (e.g., molecular ion peaks at m/z 223.05 for the parent compound). Protocols from antimalarial quinoline analogs recommend gradient elution with C18 columns .

Advanced: How can X-ray crystallography using SHELX refine the structural resolution of this compound?

Methodological Answer:

  • Data Collection: High-resolution diffraction data (≤1.0 Å) are ideal. SHELXL refines positional and thermal displacement parameters, leveraging constraints for planar quinoline rings and chloro-methoxy substituents .
  • Twinned Data Handling: For challenging crystals, SHELXPRO interfaces enable twin-law identification and detwinning .
  • Validation: R-factor convergence (<0.05) and electron density maps (e.g., omit maps) confirm absence of disorder, critical for accurate hydrogen-bonding network analysis .

Advanced: How do structural modifications on the quinoline scaffold influence biological activity?

Methodological Answer:

  • Substituent Effects:
    • Chloro Group (C7): Enhances lipophilicity and target binding, as seen in antimalarial 7-chloroquinolines .
    • Methoxy Group (C4): Modulates electron density; removal reduces antileishmanial efficacy by 50% in analogs .
  • Methodology: Compare IC50_{50} values of analogs (e.g., 7-Cl vs. 7-F derivatives) in enzyme inhibition assays. SAR studies on reversed chloroquine derivatives highlight the necessity of chloro-methoxy synergy for activity .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Validate synthesis protocols (e.g., reagent stoichiometry in ) and purity (HPLC ≥95%) to exclude batch variability .
  • Assay Conditions: Standardize cell lines (e.g., Leishmania donovani promastigotes) and inhibitor concentrations. Discrepancies in antimalarial vs. antileishmanial data may arise from parasite-specific metabolic pathways .
  • Meta-Analysis: Cross-reference crystallographic data (e.g., SHELX-refined structures) with molecular docking results to confirm target engagement .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation, as recommended for similar chlorinated quinolines .
  • Solvent Compatibility: Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may induce decomposition. Stability studies in ethanol/water mixtures (80:20) show <5% degradation over 6 months .

Advanced: How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose routes via ring-closing metathesis or Buchwald-Hartwig amination, validated by experimental yields (59–95%) in analogous systems .
  • DFT Calculations: Predict regioselectivity in electrophilic substitution (e.g., C3 vs. C5 reactivity) using HOMO-LUMO energy gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.